![molecular formula C27H36O4 B13706723 Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate](/img/structure/B13706723.png)
Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of two tert-butyl groups attached to benzyl moieties, which are further connected to a malonate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate typically involves the reaction of dimethyl malonate with 4-(tert-butyl)benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further enhance the sustainability of the production process.
化学反应分析
Types of Reactions
Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or THF.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate involves its interaction with specific molecular targets and pathways. For instance, in biochemical applications, the compound may act as an inhibitor or activator of certain enzymes, thereby modulating their activity. The presence of tert-butyl groups can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes.
相似化合物的比较
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacking the bulky tert-butyl groups.
Diethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate: An analog with ethyl ester groups instead of methyl, which may exhibit different solubility and reactivity.
Bis(4-tert-butylphenyl)methane: A structurally related compound with similar steric properties but different functional groups.
Uniqueness
Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate is unique due to the presence of both tert-butyl groups and malonate ester functionalities. This combination imparts distinct chemical properties, such as increased steric hindrance and enhanced stability, making it a valuable compound for various synthetic and research applications.
属性
分子式 |
C27H36O4 |
|---|---|
分子量 |
424.6 g/mol |
IUPAC 名称 |
dimethyl 2,2-bis[(4-tert-butylphenyl)methyl]propanedioate |
InChI |
InChI=1S/C27H36O4/c1-25(2,3)21-13-9-19(10-14-21)17-27(23(28)30-7,24(29)31-8)18-20-11-15-22(16-12-20)26(4,5)6/h9-16H,17-18H2,1-8H3 |
InChI 键 |
XELWRJGLAWLAEW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


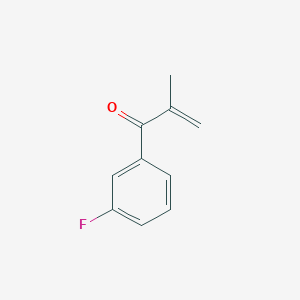

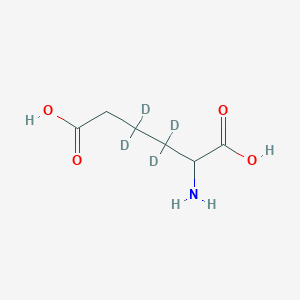

![4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13706658.png)
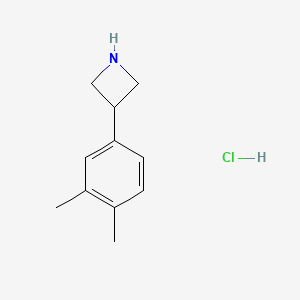
![5-[Bis(3-carboxy-4-hydroxy-5-methyl-phenyl)-hydroxy-methyl]-2-hydroxy-3-methyl-benzoic acid](/img/structure/B13706663.png)
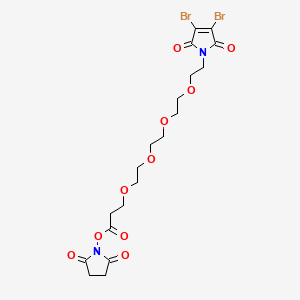
![1-[1-(4-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13706681.png)
![Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP](/img/structure/B13706695.png)
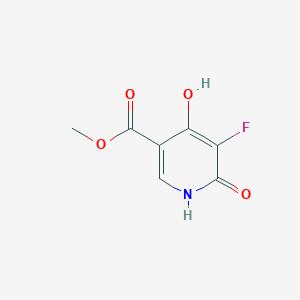

![1-[2-(Chloromethoxy)ethyl]-2-(trifluoromethyl)benzene](/img/structure/B13706706.png)

